molecular formula C17H14N2O2 B11597530 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11597530
M. Wt: 278.30 g/mol
InChI Key: DQOFBYHXPUTJSF-UHFFFAOYSA-N
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Description

2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile typically involves a one-pot, three-component reaction. This method is favored for its simplicity and efficiency. The reaction involves the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative in the presence of a catalyst. Common catalysts used include ammonium acetate and various metal-based catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted solvent-free conditions has been explored to enhance the reaction efficiency and yield. This method not only reduces the reaction time but also minimizes the use of harmful solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild to moderate conditions to ensure high yields and minimal side reactions .

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways and inhibiting the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H14N2O2/c1-10-2-4-11(5-3-10)16-13-7-6-12(20)8-15(13)21-17(19)14(16)9-18/h2-8,16,20H,19H2,1H3

InChI Key

DQOFBYHXPUTJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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